4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carbaldehyde
Overview
Description
4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carbaldehyde is a heterocyclic organic compound that belongs to the pyrimidine family This compound is characterized by the presence of a cyclopentylamino group at the 4-position, a methylthio group at the 2-position, and a formyl group at the 5-position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carbaldehyde typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Methylthio Group: The methylthio group can be introduced via nucleophilic substitution reactions using methylthiolating agents.
Amination: The cyclopentylamino group is introduced through an amination reaction, often using cyclopentylamine.
Formylation: The formyl group is introduced at the 5-position through a formylation reaction, typically using formylating agents such as Vilsmeier-Haack reagent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Types of Reactions:
Oxidation: The aldehyde group at the 5-position can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can also be reduced to form the corresponding alcohol.
Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used for substitution reactions.
Major Products:
Oxidation: 4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carboxylic acid.
Reduction: 4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a building block in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
- 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde
- 4-(Cyclopentylamino)-2-(methylthio)pyrimidine
- 4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carboxylic acid
Uniqueness: 4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carbaldehyde is unique due to the presence of both the cyclopentylamino and methylthio groups, which confer specific chemical properties and reactivity. Its formyl group at the 5-position also allows for further functionalization, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
4-(cyclopentylamino)-2-methylsulfanylpyrimidine-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3OS/c1-16-11-12-6-8(7-15)10(14-11)13-9-4-2-3-5-9/h6-7,9H,2-5H2,1H3,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKRVSWPBAOCWHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)NC2CCCC2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60445094 | |
Record name | 4-(Cyclopentylamino)-2-(methylsulfanyl)pyrimidine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60445094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
211245-64-6 | |
Record name | 4-Cyclopentylamino-2-methylsulfanylpyrimidine-5-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=211245-64-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Cyclopentylamino)-2-(methylsulfanyl)pyrimidine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60445094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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